Pyrrolidine-3-carboxylic acid

概要

説明

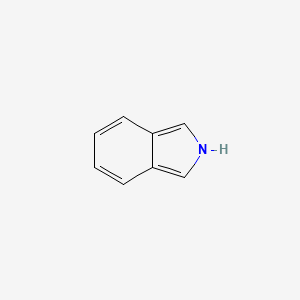

Pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It is a cyclic secondary amine, also classified as a saturated heterocycle . The molecular formula of Pyrrolidine-3-carboxylic acid is C5H9NO2 .

Synthesis Analysis

Pyrrolidine-3-carboxylic acid can be synthesized through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the use of different cyclic or acyclic precursors for ring construction, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The correct structure of Pyrrolidine-3-carboxylic acid was determined by the X-ray crystal structural analysis of a derivative .Chemical Reactions Analysis

Pyrrolidine-3-carboxylic acid can undergo various chemical reactions. For instance, it can participate in asymmetric Michael addition reactions of carboxylate-substituted enones . It can also react with other compounds to form pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .科学的研究の応用

Drug Discovery

Pyrrolidine-3-carboxylic acid is a versatile scaffold for novel biologically active compounds in drug discovery . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Highly Enantiomerically Enriched Compounds

Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Treatment of Autoimmune Diseases

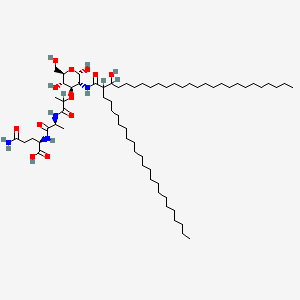

Pyrrolidine-3-carboxylic acid derivatives have been used in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Anticancer Potential

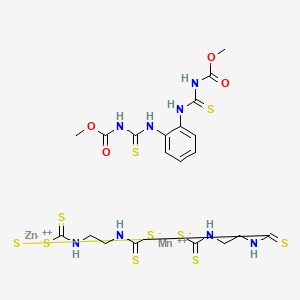

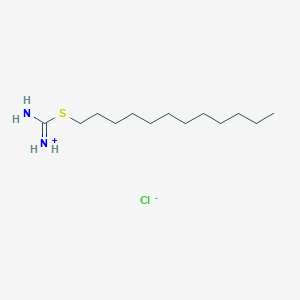

Pyrrolidine-3-carboxylic acid derivatives have shown potential in cancer treatment. For example, pyrrolidine thiosemicarbazone hybrids have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines .

Safety and Hazards

Pyrrolidine-3-carboxylic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

将来の方向性

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including Pyrrolidine-3-carboxylic acid, is a promising direction for future research.

作用機序

- Pyrrolidine-3-carboxylic acid interacts with specific molecular targets within the body. While the exact targets may vary depending on the context, one notable interaction is with the Akt protein (also known as protein kinase B). Akt plays a crucial role in cell survival, growth, and metabolism. By binding to Akt, pyrrolidine-3-carboxylic acid may modulate these cellular processes .

Target of Action

特性

IUPAC Name |

pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIBKXSIXOLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20900992 | |

| Record name | NoName_39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20900992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine-3-carboxylic acid | |

CAS RN |

59378-87-9 | |

| Record name | beta-Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059378879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidine carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRROLIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ9918NB1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

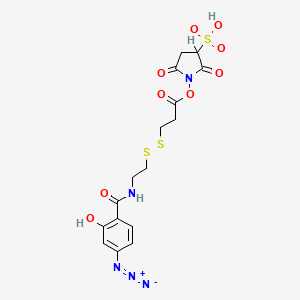

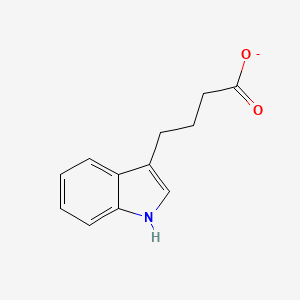

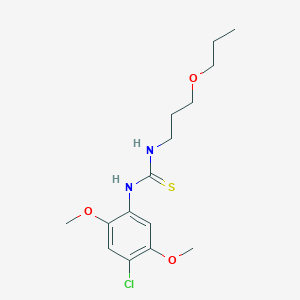

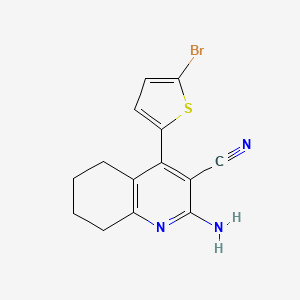

Feasible Synthetic Routes

Q & A

Q1: How does PCA interact with its target and what are the downstream effects?

A1: PCA's mechanism of action varies significantly depending on the specific derivative and its target. For instance, some PCA derivatives act as endothelin receptor antagonists. These compounds bind to endothelin receptors, specifically the ETA receptor subtype, blocking the binding of endothelin-1, a potent vasoconstrictor. [, , , , , ] This antagonism leads to vasodilation and reduced blood pressure. [] Other PCA derivatives function as muscarinic agonists, specifically targeting the M1 subtype, which plays a role in cognitive function. []

Q2: Can you provide specific examples of PCA derivatives and their targets?

A2: * Atrasentan (ABT-627): A selective ETA receptor antagonist, used in clinical trials for the treatment of diabetic nephropathy. [, ]* A-192621: A highly selective ETB receptor antagonist, used to investigate the role of the ETB receptor in blood pressure regulation. []* PD 151832: A potent M1 muscarinic agonist under development for the treatment of Alzheimer's disease. []

Q3: What is the molecular formula, weight, and spectroscopic data for PCA?

A3: * Molecular Formula: C5H9NO2* Molecular Weight: 115.13 g/mol* Spectroscopic Data: * 1H NMR: Characteristic peaks for the pyrrolidine ring protons and the carboxylic acid proton. * 13C NMR: Characteristic peaks for the five carbon atoms of PCA. * IR: A broad peak around 3300-2500 cm-1 for the carboxylic acid O-H stretch and a sharp peak around 1700 cm-1 for the C=O stretch.

Q4: How does PCA perform under different conditions and what are its applications in materials science?

A4: PCA and its derivatives have been studied for their conformational behavior and self-assembly properties. [, ] The presence of both amine and carboxylic acid functionalities allows for diverse intermolecular interactions, including hydrogen bonding. Research on its use in materials science is ongoing.

Q5: Does PCA exhibit any catalytic properties?

A5: While PCA itself is not typically used as a catalyst, its structure, particularly the pyrrolidine ring, serves as a scaffold in the design of organocatalysts. [] For example, ProNap, a proline-derived catalyst, incorporates a naphthyl group for self-assembly with co-catalysts, enhancing its activity in asymmetric Michael reactions. []

Q6: Has computational chemistry been used to study PCA and its derivatives?

A6: Yes, computational studies have been performed to understand the conformational behavior of PCA oligomers. [, ] Ab initio calculations have helped predict stable conformations and provided insights into potential applications as protein mimics.

Q7: How do structural modifications of PCA affect its biological activity?

A7: SAR studies have shown that even subtle changes in the PCA scaffold can drastically alter its pharmacological profile. [, , , ] * N-substitution: Modifying the N-substituent on the pyrrolidine ring significantly influences receptor selectivity. For example, N,N-dialkylacetamide substituents often lead to ETA selectivity, while N,S-dialkylsulfonamidoethyl groups yield mixed ETA/ETB antagonists. [, ] * 2-Aryl Substituents: The nature of the 2-aryl substituent impacts both potency and selectivity. Replacing the benzodioxole ring in some ETA antagonists with dihydrobenzofuran or other oxygenated benzenes can enhance ETA selectivity and potency. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)

![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)

![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B1230108.png)

![6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester](/img/structure/B1230109.png)

![5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1230110.png)